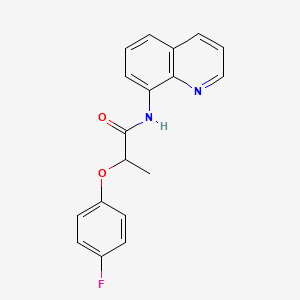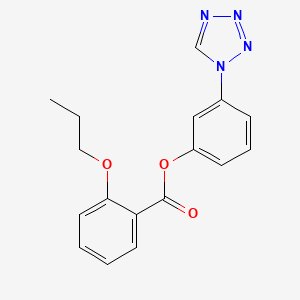![molecular formula C17H25FN2O3S B11328868 N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328868.png)
N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with a piperidine core structure It features a fluorobenzyl group attached to the sulfonyl moiety, which is further connected to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to certain receptors or enzymes, while the sulfonyl and carboxamide groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide: Similar structure but lacks the sulfonyl group.
N-Benzyl-N-ethyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide: Another related compound with different substituents.
Uniqueness
N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H25FN2O3S |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N,N-diethyl-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25FN2O3S/c1-3-19(4-2)17(21)15-9-11-20(12-10-15)24(22,23)13-14-5-7-16(18)8-6-14/h5-8,15H,3-4,9-13H2,1-2H3 |
Clé InChI |
SKCHLTSFHSKBFA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide](/img/structure/B11328785.png)


![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11328805.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11328806.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11328813.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11328832.png)
![5-(3-Bromophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B11328836.png)


![3-(3-hydroxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328867.png)
![Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11328869.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-phenoxyacetamide](/img/structure/B11328882.png)

